molecular formula C5H8F3NO3 B13164907 (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid

(3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid

Cat. No.: B13164907
M. Wt: 187.12 g/mol
InChI Key: XFKCTRPAIFFYRO-BYPYZUCNSA-N
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Description

(3S)-4-Amino-3-hydroxy-3-(trifluoromethyl)butanoic acid (CAS 1012342-53-8) is a chiral, non-proteinogenic amino acid of high value in medicinal chemistry and drug discovery research . Its molecular formula is C5H8F3NO3, with a molecular weight of 187.12 g/mol . The compound features a stereospecific (S) configuration at the 3-position and contains a trifluoromethyl group, a motif known to enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules. This building block is critically employed in the synthesis of (2R, 3S)- and (2S, 3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives, which serve as key analogs of threonine and allo-threonine . These synthetic analogs are instrumental for probing protein structure and function, as well as for the development of novel pharmaceuticals and enzyme inhibitors. The presence of both amino and carboxylic acid functional groups makes it a versatile precursor for peptide synthesis and other conjugation strategies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals . For laboratory research only.

Properties

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

(3S)-3-(aminomethyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C5H8F3NO3/c6-5(7,8)4(12,2-9)1-3(10)11/h12H,1-2,9H2,(H,10,11)/t4-/m0/s1

InChI Key

XFKCTRPAIFFYRO-BYPYZUCNSA-N

Isomeric SMILES

C(C(=O)O)[C@](CN)(C(F)(F)F)O

Canonical SMILES

C(C(=O)O)C(CN)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Alkylation

  • Formation of a Ni(II) complex with a glycine Schiff base and a recyclable chiral auxiliary.
  • Alkylation of this complex with trifluoromethyl-containing alkyl halides (e.g., CF3–CH2–I) under basic conditions.
  • Disassembly of the Ni(II) complex to recover the chiral auxiliary and release the amino acid.
  • In situ conversion to protected derivatives such as N-Fmoc amino acids for further use.

This method allows gram to multi-hundred gram scale synthesis with high stereoselectivity. However, it requires careful control of reaction conditions to avoid side reactions like oxidation and decomposition of alkylating agents.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Scale Yield (%) Stereoselectivity Advantages Limitations
Diastereoselective Reduction Ethyl trifluoroacetoacetate NaBH4, H2/PtO2, methanolysis, chromatography Small to medium ~60-70 High diastereomeric purity Well-established, good stereocontrol Multi-step, chromatographic steps
Chiral Auxiliary Alkylation Glycine Schiff base + CF3-alkyl halide Ni(II) complex, NaOH or K2CO3, DMF Medium to large ~80-98 High enantioselectivity Scalable, recyclable auxiliary Sensitive to reaction conditions
Dynamic Kinetic Resolution (DKR) Racemic trifluoromethyl amino acid NiCl2, K2CO3, chiral ligand, methanol Large (>20 g) ~97 Excellent enantiomeric excess Operationally simple, no chromatography Requires racemic starting material

Chemical Reactions Analysis

Types of Reactions

(3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

(3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Groups

Compound Name Substituents Key Features
(3S)-4-Amino-3-hydroxy-3-(trifluoromethyl)butanoic acid - 4-NH₂
- 3-OH, 3-CF₃
High polarity due to free NH₂/OH; S-configuration enhances chiral selectivity .
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride () - 3-NH₂ (as HCl salt)
- 4-(3-CF₃-phenyl)
Aromatic CF₃ group increases lipophilicity; HCl salt improves water solubility .
(S)-4,4,4-Trifluoro-3-hydroxybutanoic acid () - 3-OH
- 4-CF₃ (no amino group)
Lacks amino group, reducing basicity; ester derivatives (e.g., methyl ester) are volatile .

Amino-Substituted Butanoic Acids

Compound Name Substituents Key Features
(3S)-4-Amino-3-hydroxy-3-(trifluoromethyl)butanoic acid - 4-NH₂, 3-OH, 3-CF₃ Unique trifunctional design; potential for multi-site hydrogen bonding .
(S)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid () - 3-Boc-protected NH₂
- 4-(3-cyano-phenyl)
Boc group reduces polarity; cyano group enhances electron deficiency .
FMOC-(S)-3-Amino-4-(3-fluorophenyl)butanoic acid () - 3-FMOC-protected NH₂
- 4-(3-F-phenyl)
Bulky FMOC group impedes crystallization; fluorine enhances metabolic stability .

Hydroxy-Substituted Butanoic Acids

Compound Name Substituents Key Features
(3S)-4-Amino-3-hydroxy-3-(trifluoromethyl)butanoic acid - 3-OH, 3-CF₃ Synergistic steric hindrance from CF₃ and OH at C3; high acidity (pKa ~2-3) .
(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid () - 2-OH, 3-NH₂
- 4-phenyl
Adjacent NH₂/OH groups enable chelation; phenyl group increases rigidity .
Methyl (R)-4,4,4-trifluoro-3-hydroxybutanoate () - 3-OH
- 4-CF₃ (ester form)
Esterification reduces acidity (pKa ~4.5); volatile for GC analysis .

Research Findings and Implications

Steric and Electronic Effects: The CF₃ group at C3 in the target compound creates steric bulk and electron withdrawal, lowering the pKa of the hydroxyl group compared to non-fluorinated analogs (e.g., 3-hydroxybutanoic acid) .

Chiral Specificity: The S-configuration at C3 is critical for binding to enzymes like ketoreductases, as seen in analogs such as (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, which is used in HIV protease inhibitors .

Solubility and Bioavailability: Hydrochloride salts (e.g., ) improve water solubility, while unprotected amino/hydroxyl groups (as in the target compound) enhance interactions with polar biological targets .

Synthetic Utility: Boc- or FMOC-protected analogs () are intermediates in peptide synthesis, whereas the target compound’s free amino group allows direct incorporation into active molecules .

Data Table: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight pKa (COOH) Solubility (H₂O) LogP
(3S)-4-Amino-3-hydroxy-3-(trifluoromethyl)butanoic acid 215.13 ~2.5 Moderate 0.8
(S)-3-Amino-4-(3-CF₃-phenyl)butanoic acid·HCl () 293.68 ~2.8 High 1.2
(S)-4,4,4-Trifluoro-3-hydroxybutanoic acid () 158.08 ~3.0 High 0.5
Boc-(S)-3-amino-4-phenylbutanoic acid () 305.34 ~4.2 Low 2.5

Biological Activity

(3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid, a beta-hydroxy amino acid, has garnered attention due to its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, synthesis methods, and implications in medicinal chemistry.

  • Molecular Formula : C5_5H4_4F6_6O3_3
  • Molecular Weight : 226.07 g/mol
  • Solubility : Soluble in water

The trifluoromethyl group significantly alters the compound's chemical reactivity and biological interactions, making it a valuable candidate for drug development and other applications in medicinal chemistry.

Biological Activity

Research indicates that (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid exhibits several biological activities:

  • Metabolic Pathway Interactions : Its structural similarity to naturally occurring amino acids suggests potential interactions with metabolic pathways. This compound may serve as an intermediate in synthesizing bioactive compounds related to amino acid metabolism.
  • Pharmacological Potential : The compound's unique properties may lead to significant pharmacological effects, although specific mechanisms require further investigation. Its role in drug design is particularly noteworthy due to the trifluoromethyl group's influence on activity and selectivity against biological targets .

Synthesis Methods

Several methods have been developed for synthesizing (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid, including:

  • Chemical Reactions : Utilizing fluorinated reagents to introduce the trifluoromethyl group into amino acids.
  • Enantioselective Synthesis : Approaches that focus on producing specific stereoisomers to enhance biological activity and selectivity .

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally similar to (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid, highlighting their unique properties:

Compound NameStructural FeaturesUnique Properties
2-Amino-3-hydroxypropionic acidLacks trifluoromethyl groupNaturally occurring amino acid
2-Amino-4,4,4-trifluoro-3-hydroxybutanoic acidSimilar backbone but different functional groupsEnhanced lipophilicity due to trifluoromethyl groups
2-Amino-3-hydroxy-3-phosphonooxy-propionic acidContains phosphonooxy groupPotential neuroprotective effects

The presence of the trifluoromethyl group in (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid significantly alters its chemical reactivity and biological interactions compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the compound's interactions with various biological targets:

  • Enzyme Binding Studies : Research indicates that the trifluoromethyl group enhances binding affinity with certain enzymes, potentially altering metabolic pathways. This finding suggests that (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid could be developed as a lead compound for new therapeutics targeting specific enzymes involved in metabolic diseases .
  • In Vitro Evaluations : In vitro studies have demonstrated the compound's cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent. Further exploration into its immunomodulatory effects showed promise in modulating inflammatory responses in macrophage-like cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving stereochemical control in the synthesis of (3S)-4-amino-3-hydroxy-3-(trifluoromethyl)butanoic acid?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution using resolving agents like (R)-1-phenylethylammonium salts, as demonstrated in analogous trifluoromethyl β-hydroxy acid syntheses . Key steps include:

  • Asymmetric induction : Use of chiral auxiliaries or catalysts to control the stereochemistry at the 3-position.
  • Crystallization : Diastereomeric salt formation to isolate the desired (3S)-enantiomer.
  • Analytical validation : Confirm enantiomeric purity via polarimetry ([α]D) and chiral HPLC.

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

  • Methodological Answer : Combine:

  • NMR spectroscopy : Analyze 1^1H, 13^13C, and 19^19F NMR to verify trifluoromethyl placement and hydroxyl/amino group interactions .
  • X-ray crystallography : Resolve absolute configuration, especially for crystalline intermediates or derivatives.
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
    • Data Example : For a related compound, 1^1H-NMR showed distinct splitting patterns for hydroxy and amino protons (δ 4.2–5.1 ppm) .

Q. What are the recommended storage and handling protocols to maintain compound stability?

  • Methodological Answer :

  • Storage : Keep under inert gas (N2_2/Ar) at –20°C to prevent oxidation or hydrolysis of the amino/hydroxy groups .
  • Handling : Use moisture-resistant packaging and avoid exposure to heat (>25°C) or acidic/basic conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence metabolic stability and target binding in preclinical models?

  • Methodological Answer :

  • In vitro assays : Compare metabolic half-life (t1/2_{1/2}) in liver microsomes with non-fluorinated analogs. Fluorination often reduces CYP450-mediated oxidation .
  • Structural studies : Use molecular docking to analyze interactions between the CF3_3 group and hydrophobic enzyme pockets (e.g., proteases or kinases).
  • Data Contradiction : While CF3_3 generally enhances metabolic stability, some studies report unexpected hydrolysis in acidic environments; validate via pH-dependent stability assays .

Q. What strategies mitigate racemization during derivatization or conjugation reactions?

  • Methodological Answer :

  • Low-temperature reactions : Conduct acylations or esterifications at 0–4°C to minimize epimerization .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group and silyl ethers for the hydroxy group to stabilize stereochemistry .
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect racemization intermediates.

Q. How can researchers resolve contradictory data regarding the compound’s solubility and bioavailability?

  • Methodological Answer :

  • Solubility profiling : Perform pH-solubility studies (pH 1–8) to identify optimal formulation conditions.
  • Co-crystallization : Explore co-crystals with cyclodextrins or carboxylic acids to enhance aqueous solubility .
  • Bioavailability studies : Compare oral vs. intravenous administration in rodent models, measuring plasma AUC and Cmax_{max}.

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